molecular formula C15H24O2 B14151135 Myrtenyl isovalerate CAS No. 33900-84-4

Myrtenyl isovalerate

Cat. No.: B14151135
CAS No.: 33900-84-4
M. Wt: 236.35 g/mol
InChI Key: TVGPYTOYKLZBPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Myrtenyl isovalerate is typically synthesized through the esterification reaction between myrtenol and isovaleric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction can be represented as follows:

Myrtenol+Isovaleric AcidMyrtenyl Isovalerate+Water\text{Myrtenol} + \text{Isovaleric Acid} \rightarrow \text{this compound} + \text{Water} Myrtenol+Isovaleric Acid→Myrtenyl Isovalerate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Myrtenyl isovalerate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form myrtenic acid and other oxidation products.

    Reduction: Reduction of this compound can yield myrtenol and isovaleric acid.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Myrtenic acid and other oxidation products.

    Reduction: Myrtenol and isovaleric acid.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Myrtenyl isovalerate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: It is used as a fragrance ingredient in perfumes and cosmetics due to its pleasant aroma.

Mechanism of Action

The mechanism of action of myrtenyl isovalerate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Myrtenyl isovalerate can be compared with other similar compounds, such as:

    Myrtenol: The alcohol precursor of this compound, which has similar aromatic properties but different chemical reactivity.

    Isovaleric Acid: The acid component of this compound, known for its pungent odor and use in flavoring agents.

    Myrtenyl Acetate: Another ester derivative of myrtenol, which has different ester group and slightly different properties.

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties compared to its precursors and other esters .

Properties

CAS No.

33900-84-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl 3-methylbutanoate

InChI

InChI=1S/C15H24O2/c1-10(2)7-14(16)17-9-11-5-6-12-8-13(11)15(12,3)4/h5,10,12-13H,6-9H2,1-4H3

InChI Key

TVGPYTOYKLZBPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCC1=CCC2CC1C2(C)C

Origin of Product

United States

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